![molecular formula C22H15Br2N3 B14614481 3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) CAS No. 57637-74-8](/img/structure/B14614481.png)
3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a pyridine ring linked to two brominated indole units through a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) typically involves the following steps:
Formation of the Indole Units: The indole units can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Formation of the Pyridine-Linked Methylene Bridge: The brominated indole units are then linked to the pyridine ring through a methylene bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) can undergo various chemical reactions, including:
Substitution: The bromine atoms in the indole units can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups such as methoxy or tert-butyl groups .
Applications De Recherche Scientifique
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with microbial enzymes to exert antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[(Pyridin-4-yl)methylene]bis(indole): Similar structure but lacks bromine atoms.
3,3’-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole): Similar structure with chlorine instead of bromine.
3,3’-[(Pyridin-4-yl)methylene]bis(5-fluoro-1H-indole): Similar structure with fluorine instead of bromine.
Uniqueness
The presence of bromine atoms in 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) enhances its reactivity and potential biological activity compared to its chloro or fluoro analogs. Bromine atoms can participate in unique interactions and reactions, making this compound particularly interesting for various applications .
Propriétés
Numéro CAS |
57637-74-8 |
|---|---|
Formule moléculaire |
C22H15Br2N3 |
Poids moléculaire |
481.2 g/mol |
Nom IUPAC |
5-bromo-3-[(5-bromo-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C22H15Br2N3/c23-14-1-3-20-16(9-14)18(11-26-20)22(13-5-7-25-8-6-13)19-12-27-21-4-2-15(24)10-17(19)21/h1-12,22,26-27H |
Clé InChI |
KKPDFDOJIICWOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CN2)C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


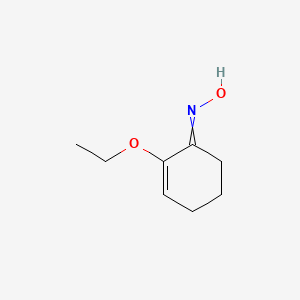
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
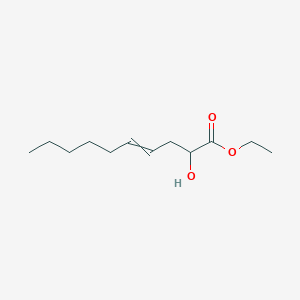
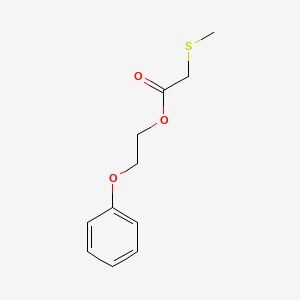
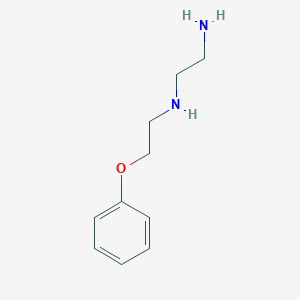
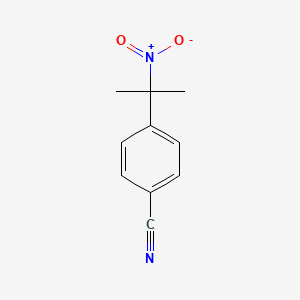
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
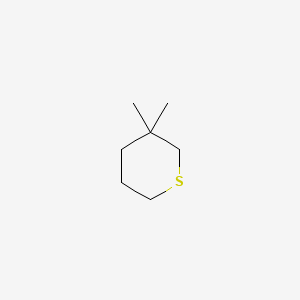


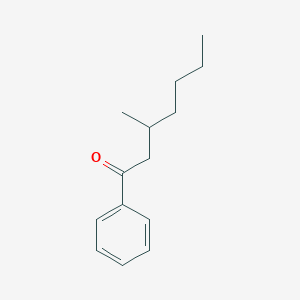
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
